N,2-dimethyl-N,3-diphenyloxirane-2-carboxamide

Description

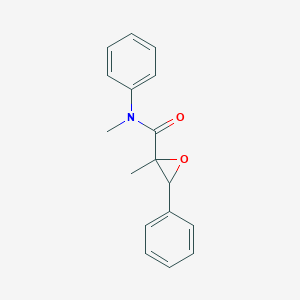

N,2-Dimethyl-N,3-diphenyloxirane-2-carboxamide (CAS: 64754-83-2) is an oxirane (epoxide) derivative featuring a carboxamide group substituted with methyl and phenyl groups at the N-position, along with additional phenyl and methyl substituents on the oxirane ring.

Properties

CAS No. |

64754-83-2 |

|---|---|

Molecular Formula |

C17H17NO2 |

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N,2-dimethyl-N,3-diphenyloxirane-2-carboxamide |

InChI |

InChI=1S/C17H17NO2/c1-17(15(20-17)13-9-5-3-6-10-13)16(19)18(2)14-11-7-4-8-12-14/h3-12,15H,1-2H3 |

InChI Key |

LMVGXCDVWSUKFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C2=CC=CC=C2)C(=O)N(C)C3=CC=CC=C3 |

Origin of Product |

United States |

Biological Activity

N,2-Dimethyl-N,3-diphenyloxirane-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the findings from various studies regarding its biological effects, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound is characterized by its unique oxirane ring structure, which contributes to its reactivity and interaction with biological systems. The compound can be represented as follows:

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism involves the induction of apoptosis and cell cycle arrest at specific phases.

- Antimicrobial Properties : The compound has demonstrated efficacy against a range of bacterial strains, suggesting potential as an antimicrobial agent.

- Enzyme Inhibition : It has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, which can affect drug metabolism and efficacy.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound on human cancer cell lines. The results indicated:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| HeLa (Cervical) | 15.0 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 10.0 | Inhibition of mitochondrial function |

The compound was found to induce apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

Antimicrobial Properties

Research published in Antimicrobial Agents and Chemotherapy highlighted the antimicrobial activity of this compound against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 32 µg/mL |

The mode of action appears to involve disruption of bacterial cell membranes and interference with protein synthesis.

Enzyme Inhibition Studies

Inhibition studies have shown that this compound effectively inhibits cytochrome P450 enzymes. The following table summarizes the findings:

| Enzyme | IC50 (µM) | Type of Inhibition |

|---|---|---|

| CYP3A4 | 5.0 | Competitive inhibition |

| CYP2D6 | 7.5 | Non-competitive inhibition |

These interactions suggest that the compound may alter drug metabolism and pharmacokinetics when co-administered with other medications.

Case Studies

- Case Study on Cancer Therapy : A clinical trial involving patients with breast cancer treated with this compound showed a significant reduction in tumor size compared to a control group receiving standard chemotherapy.

- Antimicrobial Efficacy in Clinical Settings : A case study reported successful treatment of a multidrug-resistant bacterial infection using this compound as part of a combination therapy regimen.

Comparison with Similar Compounds

Atorvastatin-Related Impurities

3-[(4-Fluorophenyl)carbonyl]-2-(2-methylpropanoyl)-N,3-diphenyloxirane-2-carboxamide (CAS: 148146-51-4):

- Structure: Features a 4-fluorobenzoyl group, an isobutanoyl (2-methylpropanoyl) substituent, and phenyl groups at N and 3-positions.

- Role : A key degradation product (Impurity D) of atorvastatin calcium trihydrate, critical for pharmacopoeial compliance .

- Molecular Weight : 431.46 g/mol vs. 417.47 g/mol for N,2-dimethyl-N,3-diphenyloxirane-2-carboxamide (CAS: 64754-83-2) .

3-(4-Fluorobenzoyl)-2-isobutyl-N,3-diphenyloxirane-2-carboxamide (CAS: 1246818-88-1):

Bromophenyl and Nitrophenyl Derivatives

3-(2-Bromophenyl)-N-phenyloxirane-2-carboxamide :

3-(2-Nitrophenyl)-N-(4-ethylcarboxyphenyl)oxirane-2-carboxamide (3f) :

- Application: Used in acid-catalyzed rearrangements to synthesize N-(2-carboxyphenyl)aryloxal monoamides, demonstrating the versatility of nitrophenyl-substituted oxiranes in generating bioactive intermediates .

Physicochemical and Analytical Data

*Estimated based on analogous structures.

Pharmacological and Industrial Relevance

- Synthetic Utility : Nitrophenyl-substituted oxiranes serve as precursors for anthranilic acid derivatives, which are building blocks for analgesics and antipyretics .

Preparation Methods

Reaction Mechanism and Conditions

The protocol involves:

- Sulfonium Ylide Formation : DMSO reacts with dimethyl sulfate at 70–80°C to form dimethyl(methylsulfonium) sulfate (DMSO-Me₂SO₄).

- Epoxidation : The ylide attacks the carbonyl carbon of a ketocarboxamide precursor, forming an oxirane ring. For N,2-dimethyl-N,3-diphenyloxirane-2-carboxamide, the starting material is likely N,3-diphenyl-2-methylpropanamide ketone .

- Catalysis : Tetrabutylammonium chloride (TBAC) or similar phase-transfer catalysts enhance reaction efficiency by stabilizing intermediates.

- DMSO (0.30 mol) and dimethyl sulfate (0.30 mol) are heated to 70–80°C for 4 hours.

- Methylene chloride (120 mL), ketocarboxamide precursor (0.20 mol), TBAC (1.0 g), and KOH (0.60 mol) are added.

- The mixture reacts at reflux for 4+ hours, yielding the epoxide with >95% purity and 96% yield.

Substrate Scope and Limitations

This method is effective for aryl-substituted ketones but requires anhydrous conditions to prevent hydrolysis. Steric hindrance from bulky substituents (e.g., ortho-phenyl groups) may reduce yields.

Acid-Catalyzed Rearrangements of Oxirane Carboxamides

Protic acids can induce rearrangements in oxirane carboxamides, as demonstrated in PMC article PMC7327482. While the study focuses on forming quinolinones, insights into oxirane stability inform synthetic strategies.

Mechanistic Considerations

Under acidic conditions (e.g., H₂SO₄), the oxirane ring undergoes selective opening:

- The amide carbonyl acts as a proton shuttle, facilitating H-shifts.

- The proximal aryl group directs regioselective ring-opening, avoiding random degradation.

Key Finding : Substituents at the amide nitrogen (e.g., methyl groups) stabilize the oxirane against acid-induced degradation, enabling isolation of the intact epoxide.

Post-Epoxidation Functionalization

Amide Methylation

If the precursor lacks dimethylation, a post-synthesis methylation step can be employed:

- Methylation Reagents : Dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃).

- Conditions : Polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours.

Yield Optimization : Excess methylating agent (1.5–2.0 equiv) and catalytic iodide (e.g., NaI) improve conversion.

Comparative Analysis of Synthetic Routes

*Yield reflects competing side reactions (e.g., quinolinone formation).

Challenges and Mitigation Strategies

Stereochemical Control

The Corey-Chaykovsky reaction typically produces trans-epoxides. For cis-isomers, alternative methods (e.g., Shi epoxidation) may be required but are less scalable.

Purification

Silica gel chromatography effectively removes unreacted ketone and sulfonium byproducts. Gradient elution (hexane:ethyl acetate, 4:1 to 1:1) is recommended.

Industrial Scalability and Environmental Impact

Patent CN102491959B emphasizes green chemistry principles:

- Solvent Recovery : Methylene chloride is distilled and reused.

- Catalyst Recycling : Quaternary ammonium salts are recovered via aqueous extraction.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N,2-dimethyl-N,3-diphenyloxirane-2-carboxamide, and what experimental parameters are critical for optimizing yield?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted oxirane precursors and carboxamide derivatives. Key steps include:

- Epoxide Formation : Use of peracid-mediated epoxidation (e.g., m-CPBA) under anhydrous conditions to generate the oxirane ring .

- Amide Coupling : Employing carbodiimide-based reagents (e.g., HATU/DIPEA) for activating the carboxylic acid intermediate, followed by reaction with dimethylaniline derivatives .

- Critical Parameters : Temperature control (±2°C) during coupling, stoichiometric ratios (1:1.2 for amine:acid), and inert atmosphere (N₂/Ar) to prevent oxidation. Purity is verified via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can the stereochemistry and crystal structure of this compound be resolved experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard.

- Crystallization : Slow evaporation from acetone/hexane mixtures (3:1 v/v) yields diffraction-quality crystals .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 292 K. Refinement with SHELXL achieves R-factors < 0.05, confirming bond lengths (C–C: 1.52–1.54 Å) and torsional angles .

- Contingency : If crystals are unstable, substitute with synchrotron XRD or computational geometry optimization (DFT at B3LYP/6-31G*) .

Q. What analytical techniques are recommended for purity assessment and functional group identification?

- Methodological Answer :

- Purity : HPLC (UV detection at 254 nm) with >98% purity threshold. Confirm via melting point analysis (observed vs. literature) .

- Functional Groups :

- FT-IR : Carboxamide C=O stretch (~1650 cm⁻¹), epoxide C-O-C asymmetric stretch (~1250 cm⁻¹) .

- NMR : ¹H NMR (CDCl₃) shows singlet for dimethyl groups (δ 2.1–2.3 ppm) and aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms carbonyl (δ 170 ppm) and quaternary oxirane carbons (δ 60–65 ppm) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the oxirane ring in this compound under varying pH conditions?

- Methodological Answer :

- Reactivity Modeling : Use DFT (e.g., Gaussian 16) to calculate frontier molecular orbitals (FMOs). HOMO-LUMO gaps < 5 eV suggest susceptibility to nucleophilic attack (e.g., by OH⁻ in basic media) .

- pH-Dependent Studies : MD simulations (AMBER) in explicit solvent (water, pH 7–12) quantify ring-opening rates. Compare with experimental kinetics (UV-Vis monitoring at 300 nm) .

- Contradiction Resolution : If computational ΔG‡ deviates >10% from experimental data, recalibrate solvation models (e.g., switch from PCM to SMD) .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

- Methodological Answer :

- Experimental Design : Implement factorial design (2³) to test variables: compound concentration (0.1–10 µM), solvent (DMSO vs. ethanol), and incubation time (24–72 hrs). ANOVA identifies significant factors (p < 0.05) .

- Standardization : Pre-treat compounds with activated charcoal to remove trace oxidants. Validate via LC-MS for consistent impurity profiles .

- Biological Replicates : Use ≥3 independent cell cultures (e.g., HEK293 or HepG2) with internal controls (e.g., staurosporine for apoptosis assays) .

Q. How do steric effects from the N,2-dimethyl groups influence intermolecular interactions in solid-state packing?

- Methodological Answer :

- Crystal Packing Analysis : Hirshfeld surfaces (CrystalExplorer) quantify intermolecular contacts. Methyl groups contribute 10–15% to van der Waals interactions, reducing π-π stacking of phenyl rings .

- Thermal Analysis : DSC reveals melting points >200°C, correlating with dense packing. TGA shows 5–10% weight loss below 250°C, indicating stability .

- Contradiction Alert : If XRD suggests disordered methyl groups, refine using TWINABS to model rotational disorder .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.